molecular formula C17H19NO4S B2532568 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1797343-66-8

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2532568
CAS RN: 1797343-66-8
M. Wt: 333.4
InChI Key: OMCLVCKHWDFFPH-UHFFFAOYSA-N
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Description

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone is an organic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of azetidinone derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Transformation of Heterocycles

  • Ring Transformation of Furanone Derivatives : Research on the transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives explores the synthesis of 2-(furan-2-ylmethylene)-4-oxo-4-phenylbutanoyl azide to carry out these transformations, indicating the versatility of furan derivatives in synthesizing complex heterocyclic structures (Hashem et al., 2017).

  • Synthesis of Disubstituted Quinolines : Another study highlights the reaction of acetophenone derivatives with 1-(furan-2-yl)ethanone, showcasing the potential of furan compounds in facilitating the synthesis of quinoline derivatives, which are important in medicinal chemistry (Walter, 1994).

Chemicoenzymatic Synthesis of Monobactams

  • Monobactam Analogues Synthesis : Research into the chemicoenzymatic approach to synthesizing monobactam analogues highlights the use of azetidinone derivatives as intermediates, underlining the role of these compounds in developing antibiotics with activity against gram-negative bacteria, except Pseudomonas aeruginosa (Haruo et al., 1988).

Biological Evaluation and Antibacterial Activity

  • Antibacterial Activity of Pyrazole Derivatives : A molecular docking study of novel synthesized pyrazole derivatives, including those with furan-2-yl groups, shows good antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, indicating the therapeutic potential of furan derivatives (Khumar et al., 2018).

Synthesis of Cyclopentenones and Furan Metabolites

  • Catalytic Reduction of Furanic Compounds : Research on the catalytic reduction of biomass-derived furanic compounds with hydrogen explores the conversion of furfural and 5-hydroxymethylfurfural (HMF) into various valuable chemical intermediates, demonstrating the importance of furan derivatives in biomass valorization and the synthesis of renewable chemicals (Nakagawa et al., 2013).

properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-4-2-5-14(8-13)9-17(19)18-10-16(11-18)23(20,21)12-15-6-3-7-22-15/h2-8,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCLVCKHWDFFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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